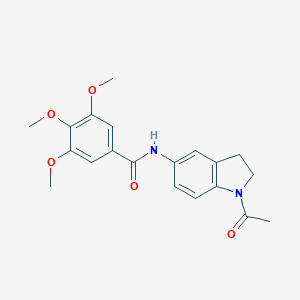
4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide, also known as LMK-235, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide involves the inhibition of FAAH and MAGL, which leads to an increase in endocannabinoid levels. This, in turn, activates cannabinoid receptors in the body, resulting in various physiological effects. Additionally, 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to exhibit anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to have potential applications in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in lab experiments is its specificity for FAAH and MAGL. This allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of FAAH and MAGL. Additionally, further research is needed to explore the potential applications of 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in the treatment of various diseases such as chronic pain, anxiety, and depression. Finally, the development of novel drug delivery systems for 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide could improve its solubility and increase its potential therapeutic efficacy.
Conclusion:
In conclusion, 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide is a promising compound with potential applications in drug development. Its specificity for FAAH and MAGL makes it a valuable tool for the modulation of endocannabinoid levels, which play a role in various physiological processes. While there are limitations to its use in lab experiments, further research on 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide involves the reaction of 4-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide with isopropylamine and methanol in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield 4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide with high purity and good yield.
Applications De Recherche Scientifique
4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to have potential applications in drug development. It has been reported to exhibit inhibitory activity against certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and mood.
Propriétés
Nom du produit |
4-fluoro-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide |
|---|---|
Formule moléculaire |
C18H20FNO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-fluoro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H20FNO2/c1-11(2)15-10-16(12(3)9-17(15)22-4)20-18(21)13-5-7-14(19)8-6-13/h5-11H,1-4H3,(H,20,21) |
Clé InChI |
BLMMYXXXQOBBDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1)OC)C(C)C)NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)F)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)






![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)
![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)